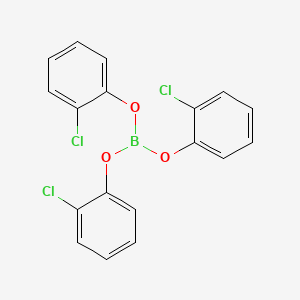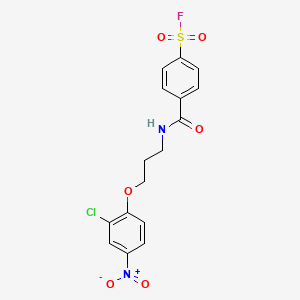
4-((3-(2-Chloro-4-nitrophenoxy)propyl)carbamoyl)benzene-1-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3-(2-Chloro-4-nitrophenoxy)propyl)carbamoyl)benzene-1-sulfonyl fluoride is a complex organic compound with a unique structure that includes a sulfonyl fluoride group, a carbamoyl group, and a chloronitrophenoxy moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(2-Chloro-4-nitrophenoxy)propyl)carbamoyl)benzene-1-sulfonyl fluoride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Etherification: Formation of the phenoxypropyl intermediate through an etherification reaction.
Carbamoylation: Introduction of the carbamoyl group to the intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-((3-(2-Chloro-4-nitrophenoxy)propyl)carbamoyl)benzene-1-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of the sulfonyl fluoride group, it can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form sulfonic acid derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or alcohols can react with the sulfonyl fluoride group.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the sulfonyl fluoride group.
Major Products
Substitution: Formation of sulfonamide or sulfonate esters.
Reduction: Formation of the corresponding amine derivative.
Hydrolysis: Formation of sulfonic acid derivatives.
Aplicaciones Científicas De Investigación
4-((3-(2-Chloro-4-nitrophenoxy)propyl)carbamoyl)benzene-1-sulfonyl fluoride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate ester derivatives.
Biology: Potential use in studying enzyme inhibition due to the presence of the sulfonyl fluoride group, which can act as an irreversible inhibitor of serine proteases.
Medicine: Investigated for its potential as a pharmacological agent, particularly in the development of enzyme inhibitors.
Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-((3-(2-Chloro-4-nitrophenoxy)propyl)carbamoyl)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonyl fluoride group can form a covalent bond with the active site serine residue of serine proteases, leading to irreversible inhibition.
Molecular Pathways: By inhibiting serine proteases, it can affect various biological pathways, including those involved in inflammation, blood coagulation, and cell signaling.
Comparación Con Compuestos Similares
Similar Compounds
4-((3-(2-Chloro-4-nitrophenoxy)propyl)carbamoyl)benzene-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of sulfonyl fluoride.
4-((3-(2-Chloro-4-nitrophenoxy)propyl)carbamoyl)benzene-1-sulfonamide: Contains a sulfonamide group instead of sulfonyl fluoride.
Uniqueness
Reactivity: The sulfonyl fluoride group in 4-((3-(2-Chloro-4-nitrophenoxy)propyl)carbamoyl)benzene-1-sulfonyl fluoride is more reactive towards nucleophiles compared to sulfonyl chloride and sulfonamide groups.
Stability: The compound is relatively stable under various conditions, making it suitable for use in different applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
25313-25-1 |
|---|---|
Fórmula molecular |
C16H14ClFN2O6S |
Peso molecular |
416.8 g/mol |
Nombre IUPAC |
4-[3-(2-chloro-4-nitrophenoxy)propylcarbamoyl]benzenesulfonyl fluoride |
InChI |
InChI=1S/C16H14ClFN2O6S/c17-14-10-12(20(22)23)4-7-15(14)26-9-1-8-19-16(21)11-2-5-13(6-3-11)27(18,24)25/h2-7,10H,1,8-9H2,(H,19,21) |
Clave InChI |
MHNHDHLHEIFJQC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)NCCCOC2=C(C=C(C=C2)[N+](=O)[O-])Cl)S(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-8-(5-methylpyridin-2-yl)-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B13354931.png)
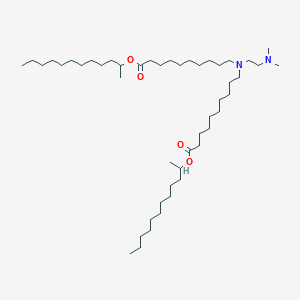
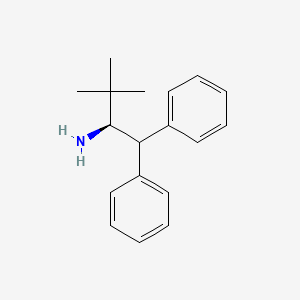
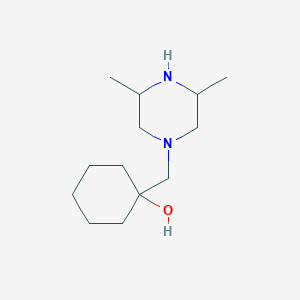
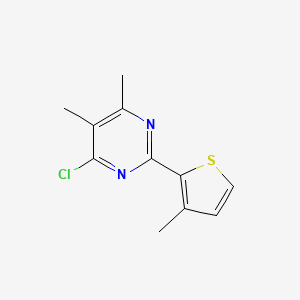
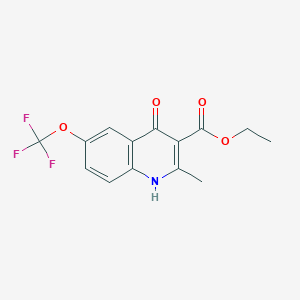
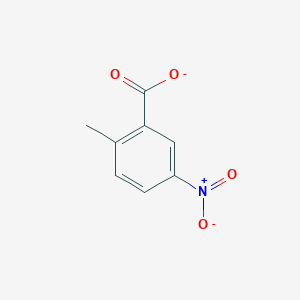

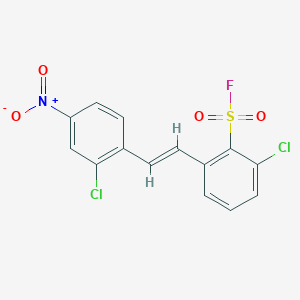
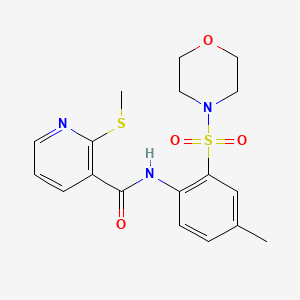
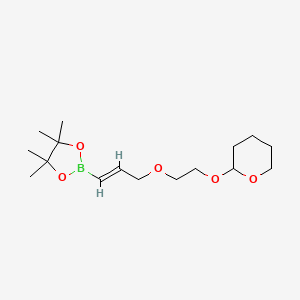
![{[5-(Dimethylcarbamoyl)-3-(ethoxycarbonyl)-4-methylthiophen-2-yl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13355004.png)
![6-(4-Chlorobenzyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355009.png)
